3,3-Dibromo Cotinine
Beschreibung
3,3-Dibromo Cotinine is a brominated derivative of cotinine, a major metabolite of nicotine. Bromination at the 3,3-positions likely enhances its molecular weight and stability compared to non-halogenated analogs, a trend observed in other dibromo compounds (e.g., increased molecular rigidity and resistance to metabolic degradation) . However, specific data on its synthesis, pharmacokinetics, or biological activity are absent in the provided sources, necessitating inferences from structurally related compounds.
Eigenschaften
IUPAC Name |
(5S)-3,3-dibromo-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N2O/c1-14-8(5-10(11,12)9(14)15)7-3-2-4-13-6-7/h2-4,6,8H,5H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVLHBHNHNTLK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CC(C1=O)(Br)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225002 | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74093-56-4 | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074093564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 3,3-dibromo-1-methyl-5-(3-pyridinyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo Cotinine typically involves the bromination of cotinine. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 3,3-Dibromo Cotinine are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dibromo Cotinine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced .
Wissenschaftliche Forschungsanwendungen
3,3-Dibromo Cotinine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating nicotine addiction and its effects on the nervous system.
Industry: It is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 3,3-Dibromo Cotinine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs) in the nervous system. This modulation can influence neurotransmitter release and synaptic plasticity, thereby affecting cognitive and behavioral functions .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Molecular Weight : Bromination increases molecular weight significantly compared to parent compounds (e.g., cotinine’s molecular weight is ~176.2 g/mol). This aligns with trends seen in binaphthol derivatives, where dibromo substitution adds ~160–190 g/mol .
- Chirality : Unlike chiral binaphthol derivatives (e.g., (R)-3,3'-Dibromo-1,1'-bi-2-naphthol), 3,3-Dibromo Cotinine may lack stereocenters depending on substitution patterns.
Biologische Aktivität
3,3-Dibromo cotinine is a derivative of cotinine, which is a major metabolite of nicotine. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications and toxicological implications. This article synthesizes recent research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of 3,3-dibromo cotinine.
Chemical Structure and Properties
3,3-Dibromo cotinine is structurally characterized by two bromine atoms attached to the third carbon of the cotinine molecule. This modification may influence its pharmacological properties, including receptor binding affinity and metabolic stability.
Nicotinic Acetylcholine Receptor Interaction
Cotinine has been shown to act as a weak agonist at nicotinic acetylcholine receptors (nAChRs), which are pivotal in various neurological processes. Studies suggest that 3,3-dibromo cotinine may exhibit similar or enhanced interactions with nAChRs compared to its parent compound.
- Binding Affinity : Preliminary studies indicate that 3,3-dibromo cotinine might have altered binding characteristics due to the presence of bromine substituents, potentially enhancing its efficacy at certain nAChR subtypes.
Metabolism and Pharmacokinetics
Cotinine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2A6. The introduction of bromine atoms in 3,3-dibromo cotinine could affect its metabolic pathway and elimination half-life.
- Metabolism Studies : Research has indicated that halogenated derivatives often exhibit altered metabolic profiles. For instance, 3,3-dibromo cotinine may show reduced metabolism compared to cotinine, leading to prolonged bioavailability.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of cotinine and its derivatives. For example:
- Study on Neuroprotection : A study published in Frontiers in Behavioral Neuroscience reported that cotinine administration resulted in significant neuroprotection against excitotoxicity in animal models. It remains to be seen if 3,3-dibromo cotinine exhibits similar effects.
Anti-inflammatory Properties
Cotinine has demonstrated anti-inflammatory properties in various models. The brominated derivative may enhance these effects:
- Inflammation Models : In vitro studies have shown that cotinine can reduce pro-inflammatory cytokine production. Investigating 3,3-dibromo cotinine's impact on inflammation could yield insights into its therapeutic potential.
Data Summary
The following table summarizes key findings related to the biological activity of 3,3-dibromo cotinine compared to cotinine:
| Parameter | Cotinine | 3,3-Dibromo Cotinine |
|---|---|---|
| Binding Affinity (Ki) | Variable across studies | Hypothesized to be enhanced |
| Metabolism | Primarily via CYP2A6 | Potentially slower |
| Neuroprotective Effects | Documented | Under investigation |
| Anti-inflammatory Effects | Documented | Under investigation |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,3-Dibromo Cotinine, and how do they influence experimental design?
- Methodological Answer : The molecular formula (C₁₀H₁₂N₂O₂), molecular weight (192.214 g/mol), density (1.133 g/cm³), and melting point (117–120°C) are critical for determining solubility, stability, and storage conditions . For example, its relatively low melting point suggests sensitivity to high temperatures during synthesis or analysis. These properties guide solvent selection (e.g., polar aprotic solvents for dissolution) and analytical method optimization (e.g., LC-MS/MS parameters to avoid thermal degradation) .
Q. How can researchers validate the structural integrity of synthesized 3,3-Dibromo Cotinine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms bromine substitution at the 3,3' positions. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (expected m/z 192.090 for [M+H]⁺), while High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95%) . Cross-referencing with certified reference materials, if available, ensures accuracy .
Q. What analytical techniques are recommended for quantifying 3,3-Dibromo Cotinine in biological matrices?
- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to its specificity and sensitivity. A C18 column (e.g., 2.1 × 50 mm, 1.7 µm particles) with a gradient elution (water/acetonitrile + 0.1% formic acid) resolves the compound from cotinine and other metabolites. Matrix-matched calibration curves and isotopically labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) minimize ion suppression/enhancement effects .
Advanced Research Questions
Q. What experimental designs address variability in 3,3-Dibromo Cotinine stability studies under physiological pH conditions?
- Methodological Answer : A counterbalanced design with replicated experiments (n ≥ 3) across pH 2.0 (simulating gastric fluid), 7.4 (blood), and 9.0 (intestinal fluid) identifies degradation pathways. Statistical tools like ANOVA with post-hoc Tukey tests quantify pH-dependent stability differences. Accelerated stability studies (40°C/75% RH) over 14 days predict shelf-life using Arrhenius modeling .
Q. How does 3,3-Dibromo Cotinine’s bromination alter its interaction with nicotinic acetylcholine receptors (nAChRs) compared to cotinine?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict steric hindrance from bromine atoms at the 3,3' positions, potentially reducing affinity for α4β2 nAChRs. In vitro competitive binding assays (³H-epibatidine displacement in HEK293 cells expressing nAChRs) validate these predictions. Cotinine’s established role as a weak agonist serves as a baseline for comparative studies .
Q. What strategies resolve contradictions in reported metabolic half-lives of 3,3-Dibromo Cotinine across in vivo models?
- Methodological Answer : Species-specific cytochrome P450 (CYP) enzyme profiling (e.g., CYP2A6 in humans vs. CYP2A5 in mice) clarifies metabolic discrepancies. Use FINER criteria to design cross-species studies with controlled variables (dose, administration route). Pharmacokinetic modeling (non-compartmental analysis) identifies clearance rate differences, while in vitro microsomal assays isolate CYP contributions .
Key Considerations for Research Design
- Ethical and Safety Compliance : Follow protocols for handling brominated compounds (e.g., PPE guidelines in ).
- Data Reproducibility : Document synthesis conditions (e.g., reaction stoichiometry, catalysts) and analytical parameters (e.g., column lot numbers) per ICMJE standards .
- Contradiction Analysis : Apply PICO framework to isolate confounding variables (e.g., cross-reactivity in immunoassays) when comparing studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
